Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate
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Overview
Description
. This compound features a unique structure with an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and two sulfonyl groups, contributing to its distinct chemical properties.
Mechanism of Action
Target of Action
Azetidine derivatives are known to interact with a wide variety of biological targets .
Mode of Action
The compound is synthesized through a DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Result of Action
Azetidine derivatives have been found to exhibit a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .
Major Products
Scientific Research Applications
Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its biological activity and potential as a therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives and sulfonyl-containing molecules. Examples are:
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Sulfonylureas: Compounds with sulfonyl groups used in various applications.
Uniqueness
Methyl 2-((3-(isobutylsulfonyl)azetidin-1-yl)sulfonyl)acetate stands out due to its unique combination of an azetidine ring and two sulfonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO6S2/c1-8(2)6-18(13,14)9-4-11(5-9)19(15,16)7-10(12)17-3/h8-9H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODGXJZHSICGBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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